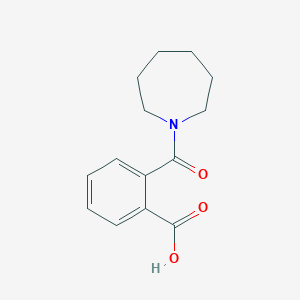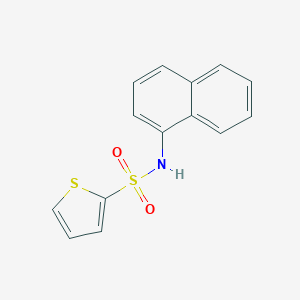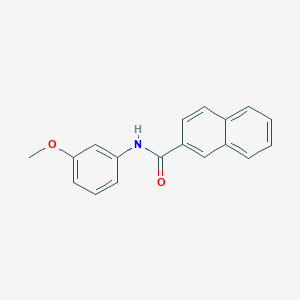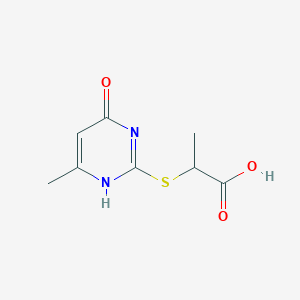
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine, also known as S-N-Desmethylclozapine, is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, a medication used to treat schizophrenia and other psychiatric disorders. S-N-Desmethylclozapine has been the focus of scientific research due to its potential therapeutic applications and unique mechanism of action.
Mecanismo De Acción
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine works by blocking the activity of dopamine receptors in the brain, which are responsible for regulating mood and behavior. It also binds to serotonin and glutamate receptors, which may contribute to its therapeutic effects. The exact mechanism of action of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects. It also increases the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has several advantages for lab experiments, including its broad-spectrum binding profile, which makes it a useful tool for studying the effects of neurotransmitter activity in the brain. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for research on (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine, including:
1. Investigating its potential therapeutic applications in other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
2. Studying its effects on neurotransmitter activity in the brain using advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
3. Developing new compounds based on the structure of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine that may have improved therapeutic efficacy and reduced toxicity.
4. Investigating the potential of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine as a tool for studying the molecular mechanisms of psychiatric disorders and developing new treatments.
Conclusion:
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is a chemical compound with unique therapeutic potential and a broad-spectrum binding profile. It has been the focus of scientific research due to its potential applications in various psychiatric disorders and its unique mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine and its potential as a tool for studying the molecular mechanisms of psychiatric disorders.
Métodos De Síntesis
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is synthesized through the demethylation of clozapine. This process can be achieved through various methods, including chemical synthesis and enzymatic conversion using cytochrome P450 enzymes.
Aplicaciones Científicas De Investigación
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. It has been shown to have a unique mechanism of action, which involves binding to multiple neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. This broad-spectrum binding profile suggests that (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine may have a more comprehensive therapeutic effect than other antipsychotic medications.
Propiedades
Número CAS |
156004-66-9 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
(2S)-N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(11-3)8-12-6-4-5-7-12/h9-11H,4-8H2,1-3H3/t10-/m1/s1 |
Clave InChI |
ZIDNRUFGAGPXNN-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@@H](CN1CCCC1)NC |
SMILES |
CC(C)C(CN1CCCC1)NC |
SMILES canónico |
CC(C)C(CN1CCCC1)NC |
Sinónimos |
(S)-N,3-diMethyl-1-(pyrrolidin-1-yl)butan-2-aMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



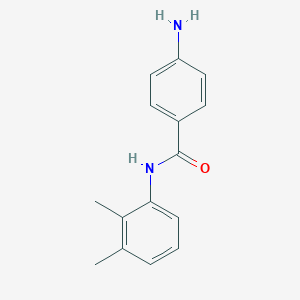
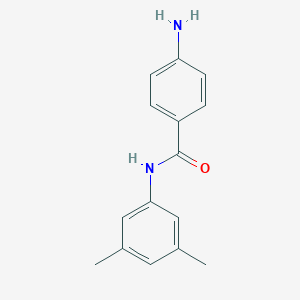
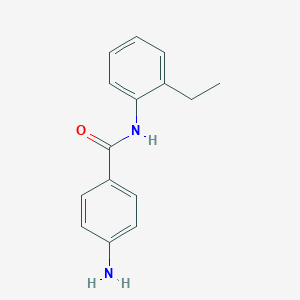
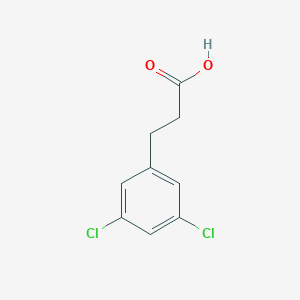
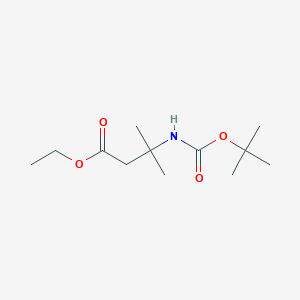
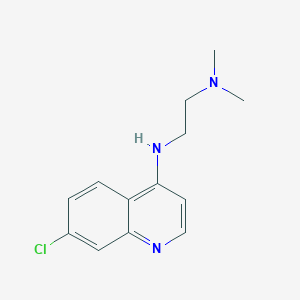
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
